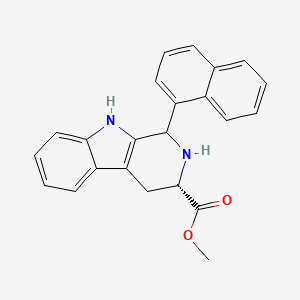
methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is an organic compound that belongs to the beta-carboline family. This compound is characterized by its complex structure, which includes a chlorinated acetyl group and a phenyl group, contributing to its unique chemical properties. Beta-carbolines are known for their diverse biological activities, making them significant in both scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. A commonly used synthetic route includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone to form the beta-carboline core. The chlorinated acetyl group and the phenyl group are introduced through subsequent reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to ensure higher yield and purity. Techniques such as flow chemistry and high-throughput synthesis are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Can be reduced to yield different derivatives, such as amines.
Substitution: : Halogenation or alkylation reactions, where the chloroacetyl group can be replaced or modified.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Involves nucleophilic substitution with reagents such as sodium hydride or organometallic compounds.
Major Products
The primary products of these reactions are modified beta-carboline derivatives, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate finds applications across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological macromolecules and potential bioactivity.
Medicine: : Investigated for pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: : Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through several molecular targets and pathways:
Enzyme Inhibition: : May inhibit enzymes such as monoamine oxidases, affecting neurotransmitter levels.
Receptor Binding: : Binds to various receptors, influencing cellular signaling pathways.
DNA Intercalation: : Intercalates into DNA, potentially affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics
Compared to other beta-carbolines, methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate stands out due to its chlorinated acetyl group, which imparts distinct reactivity and biological activity.
Similar Compounds
Methyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate: : Lacks the chloroacetyl group, leading to different chemical properties.
2-(Bromoacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: : Contains a bromoacetyl group instead of a chloroacetyl group, resulting in variations in reactivity.
Eigenschaften
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-27-21(26)17-11-15-14-9-5-6-10-16(14)23-19(15)20(24(17)18(25)12-22)13-7-3-2-4-8-13/h2-10,17,20,23H,11-12H2,1H3/t17-,20?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFADZEKPUTMI-DIMJTDRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=CC=C3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC=CC=C3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-phenylalanine](/img/structure/B7825301.png)
![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-methionine](/img/structure/B7825302.png)
![N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine](/img/structure/B7825304.png)







![methyl (3S)-2-(chloroacetyl)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7825368.png)
